molecular formula C20H30N2O2 B12462766 N'-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide

N'-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B12462766
M. Wt: 330.5 g/mol
InChI Key: VXTDFSLOULPCHX-UHFFFAOYSA-N
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Description

N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide is a chemical compound with the molecular formula C20H30N2O It is known for its unique structure, which includes a cyclododecylidene group, a hydroxy group, and a phenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide typically involves the condensation of cyclododecanone with 2-hydroxy-2-phenylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different hydrazide derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclododecylidene-2-oxo-2-phenylacetohydrazide.

    Reduction: Formation of cyclododecylidene-2-hydroxy-2-phenylacetohydrazine.

    Substitution: Formation of substituted phenylacetohydrazide derivatives.

Scientific Research Applications

N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy group and the hydrazide moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-cyclododecylidene-2-phenylacetohydrazide
  • 2-hydroxy-2-phenylacetohydrazide
  • N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazine

Uniqueness

N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide is unique due to its combination of a cyclododecylidene group and a hydroxy-phenylacetohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

N-(cyclododecylideneamino)-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C20H30N2O2/c23-19(17-13-9-8-10-14-17)20(24)22-21-18-15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19,23H,1-7,11-12,15-16H2,(H,22,24)

InChI Key

VXTDFSLOULPCHX-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC(=O)C(C2=CC=CC=C2)O)CCCCC1

Origin of Product

United States

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